molecular formula C7H13NO2 B1277689 (1S,2S)-2-Aminocyclohexanecarboxylic Acid CAS No. 24716-93-6

(1S,2S)-2-Aminocyclohexanecarboxylic Acid

Cat. No. B1277689
CAS RN: 24716-93-6
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S)-2-Aminocyclohexanecarboxylic Acid” is a non-proteinogenic amino acid. It has the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is used in the preparation of enantiomerically pure beta-amino acids .


Synthesis Analysis

This compound is involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid by Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1 . The SMILES string is N[C@H]1CCCC[C@@H]1C(O)=O .


Chemical Reactions Analysis

The compound is involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid by Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan .


Physical And Chemical Properties Analysis

The compound is a solid and is soluble in water . It has an optical rotation of +77° (c=1 in Water) .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427828
Record name (1S,2S)-2-Aminocyclohexanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Aminocyclohexanecarboxylic Acid

CAS RN

24716-93-6
Record name (1S,2S)-2-Aminocyclohexanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-2-Aminocyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 2
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 3
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 5
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 6
(1S,2S)-2-Aminocyclohexanecarboxylic Acid

Q & A

Q1: What makes (1S,2S)-2-Aminocyclohexanecarboxylic acid challenging to differentiate chirally, and what methods were employed in the research to overcome this?

A1: (1S,2S)-2-Aminocyclohexanecarboxylic acid, like other cyclic beta-amino acids, possesses two chiral centers, making the differentiation of its enantiomers complex. The research investigated two primary methods:

  • Kinetic Method: This technique exploits the difference in reaction rates between enantiomers when interacting with chiral metal complexes. The study used trimeric metal-bound complexes with Cu(2+) and Ni(2+) ions, alongside chiral reference compounds like alpha- and beta-amino acids. Notably, aromatic reference compounds enhanced enantioselectivity. []
  • Fixed-Ligand Kinetic Method: This modified approach incorporates dipeptides as fixed ligands within the metal complexes. The research found that dipeptides containing aromatic side chains further improved enantioselectivity. []

Q2: Did the research identify any specific advantages of using the fixed-ligand kinetic method for chiral differentiation of (1S,2S)-2-Aminocyclohexanecarboxylic acid?

A2: Yes, the inclusion of dipeptides, especially those with aromatic side chains, as fixed ligands in the kinetic method demonstrated superior enantioselectivity compared to the standard kinetic method. This suggests that the fixed-ligand approach may be more effective for distinguishing the enantiomers of (1S,2S)-2-Aminocyclohexanecarboxylic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.